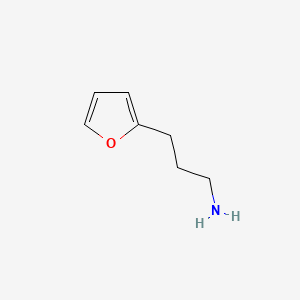

3-(Furan-2-yl)propan-1-amine

Description

The exact mass of the compound 3-(Furan-2-yl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Furan-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNEIGPGNXTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243802 | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98773-80-9, 4428-38-0 | |

| Record name | Furanpropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"3-(Furan-2-yl)propan-1-amine" synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-(Furan-2-yl)propan-1-amine

Abstract

3-(Furan-2-yl)propan-1-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its presence in various pharmaceutical scaffolds, including analogues of historically significant drugs like Ranitidine.[1][2] The unique electronic and conformational properties of the furan moiety make it a desirable feature in modern drug design.[3] This guide provides an in-depth analysis of the primary synthetic routes to this amine, offering detailed, field-proven protocols for researchers and drug development professionals. We will explore the strategic rationale behind different methodologies, focusing on nitrile reduction and reductive amination pathways, while addressing the critical challenge of preserving the furan ring's aromaticity during synthesis.

Strategic Overview: A Retrosynthetic Analysis

The synthesis of 3-(Furan-2-yl)propan-1-amine can be approached from several key precursors, each offering distinct advantages in terms of starting material availability, scalability, and reaction-specific challenges. A logical retrosynthetic analysis reveals the most viable pathways, primarily revolving around the formation of the terminal amine group from a corresponding functional group at the C1 position of the propyl chain.

Caption: Retrosynthetic analysis of 3-(Furan-2-yl)propan-1-amine.

The most common and industrially relevant strategies involve the reduction of a C3-functionalized furan precursor, such as a nitrile, aldehyde, or amide. Each of these pathways leverages well-established transformations in organic synthesis.

Synthesis via Nitrile Reduction: The Workhorse Routes

The reduction of 3-(Furan-2-yl)propanenitrile is a highly effective and direct method for preparing the target amine. The choice of reducing agent is critical and dictates the experimental setup, safety considerations, and potential side reactions.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting nitriles and amides to primary amines with high efficiency.[4][5] Its high reactivity necessitates strict anhydrous conditions and careful handling.

Rationale & Expertise: LAH is the reagent of choice when a rapid and complete reduction is required. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. The furan ring is generally stable to LAH, making this a chemoselective process provided the reaction temperature is controlled.[6] The primary challenge lies in the workup procedure, where the reactive aluminum salts must be safely quenched to facilitate product isolation.

Caption: General workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-(Furan-2-yl)propanal (1.0 eq.) in methanol, add an ammonia source, such as ammonium acetate (2-3 eq.).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the mixture to 0 °C and add a reducing agent portion-wise. A common choice is sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) as it selectively reduces imines in the presence of aldehydes. Alternatively, the reaction can be performed under a hydrogen atmosphere with a catalyst like Pd/C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding aqueous HCl to decompose the excess reducing agent. Then, basify the mixture with NaOH or Na₂CO₃ to a pH > 10.

-

Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation | Method C: Reductive Amination |

| Typical Yield | High (>85%) | Good to High (75-90%) | Good (70-85%) |

| Scalability | Moderate; limited by exotherm and LAH handling. | Excellent; well-suited for large-scale production. | Excellent; often preferred for industrial scale. |

| Safety & Reagents | High hazard; LAH is pyrophoric and water-reactive. Requires strict anhydrous technique. | Moderate hazard; requires handling of hydrogen gas under pressure and pyrophoric catalysts. | Low to moderate hazard; NaBH₃CN is toxic, but the overall process is generally safer than LAH. |

| Selectivity | Excellent for nitrile reduction. Furan ring is stable. | Good; risk of furan ring reduction can be mitigated by controlling conditions. | Good; potential for aldehyde reduction if imine formation is slow. |

| Cost-Effectiveness | Moderate; LAH is more expensive than catalytic options for large scale. | High; catalysts are recyclable and hydrogen is inexpensive. | High; starting materials are readily available and the one-pot nature is efficient. |

Purification and Characterization

Purification: For all described methods, the final product, 3-(Furan-2-yl)propan-1-amine, is typically a liquid at room temperature. [7]The most effective method for purification is vacuum distillation . The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition of the compound.

Characterization: The identity and purity of the synthesized 3-(Furan-2-yl)propan-1-amine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the characteristic signals for the furan ring protons and the propyl chain.

-

Mass Spectrometry (MS): To confirm the molecular weight (125.17 g/mol ). [8]* Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C-O-C stretch of the furan ring.

Conclusion

The synthesis of 3-(Furan-2-yl)propan-1-amine is readily achievable through several robust and well-documented chemical strategies. The reduction of 3-(Furan-2-yl)propanenitrile using either lithium aluminum hydride or catalytic hydrogenation stands out as a reliable and high-yielding approach. For large-scale and process-oriented synthesis, one-pot reductive amination from 3-(Furan-2-yl)propanal offers significant advantages in terms of safety, cost, and operational simplicity. The critical consideration across all routes is the judicious selection of reagents and reaction conditions to ensure the integrity of the furan ring is maintained. This guide provides the necessary protocols and strategic insights for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and beyond.

References

- Benchchem. (n.d.). Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.

- Benchchem. (n.d.). The Strategic Role of 3-Furanmethanol in Modern Drug Synthesis: A Comparative Analysis.

- University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- ChemicalBook. (n.d.). Ranitidine synthesis.

- Kovaleva, L. V., Leshina, E. A., Egorova, A. S., Kutyashev, I. B., Nelyubina, Y. V., Shmatova, O. I., & Nasybullin, S. A. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(14), 4619.

- Shcherbakov, D. N., Fedorov, A. Y., & Terent'ev, A. O. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4589.

- ChemScene. (n.d.). 3-(Furan-2-yl)propan-1-amine.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.

- Shcherbakov, D. N., Fedorov, A. Y., & Terent'ev, A. O. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health.

- PubChem. (n.d.). 3-(Furan-2-yl)propan-1-amine.

- BYJU'S. (n.d.). Lithium aluminium hydride.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Wikipedia. (n.d.). Lithium aluminium hydride.

- Liu, X., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts, 12(10), 1145.

- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).

- Mascal, M. (2011). A new, greener synthesis of ranitidine from cellulose-derived materials. Green Chemistry, 13, 340-342.

- Dumesic, J. A., & Huber, G. W. (2012). Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. U.S. Patent Application No. 13/205,014.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. chemscene.com [chemscene.com]

- 8. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-(Furan-2-yl)propan-1-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-(Furan-2-yl)propan-1-amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into the molecule's core structural features, physicochemical properties, and logical synthetic pathways. This document is structured to deliver not just data, but actionable insights into the compound's reactivity, characterization, and potential as a scaffold for novel chemical entities. By explaining the causality behind experimental choices and grounding all claims in verifiable sources, this guide serves as an essential resource for professionals in drug development and chemical research.

Nomenclature and Structural Analysis

3-(Furan-2-yl)propan-1-amine, also known by synonyms such as 3-(2-furyl)propylamine, is a primary amine featuring a furan ring connected to a propyl amine chain.[1][2] This structure imparts a unique combination of properties: the aromatic, electron-rich furan moiety and the flexible, basic aminopropyl linker.

-

IUPAC Name: 3-(furan-2-yl)propan-1-amine[1]

-

CAS Numbers: 4428-38-0, 98773-80-9[1]

-

Molecular Formula: C₇H₁₁NO[1]

-

SMILES: C1=COC(=C1)CCCN[3]

-

InChIKey: BMBNEIGPGNXTRH-UHFFFAOYSA-N[1]

The structural arrangement is key to its utility. The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the terminal primary amine (-NH₂) is a strong hydrogen bond donor and a nucleophilic/basic center. The three-carbon aliphatic chain provides conformational flexibility, allowing the two functional ends of the molecule to adopt various spatial orientations, a critical attribute for molecular recognition and binding to biological targets.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in synthesis and drug design. The following table summarizes the key computed and, where available, experimental properties of 3-(Furan-2-yl)propan-1-amine.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | [1] |

| Exact Mass | 125.084063974 Da | [1] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [1] |

| XLogP3 (Lipophilicity) | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| GHS Classification | Combustible liquid, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][2] |

These properties suggest a compound with moderate polarity and lipophilicity, making it a potentially valuable scaffold in drug discovery, where balancing aqueous solubility and membrane permeability is crucial.

Synthesis and Manufacturing Insights

While numerous suppliers offer this compound, understanding its synthesis is vital for process optimization and the creation of novel analogs. A prevalent and chemically robust strategy for synthesizing primary amines like 3-(Furan-2-yl)propan-1-amine is the reduction of the corresponding nitrile, 3-(furan-2-yl)propanenitrile.

Rationale for Synthetic Route: Nitrile Reduction

The nitrile group (-C≡N) is an excellent precursor to a primary amine (-CH₂NH₂) because the transformation is typically high-yielding and clean. Two primary classes of reagents are employed for this purpose: metal hydrides and catalytic hydrogenation.

-

Metal Hydride Reduction (e.g., Lithium Aluminum Hydride, LAH): LAH is a powerful, non-selective reducing agent capable of readily converting nitriles to primary amines.[4] Its high reactivity necessitates anhydrous conditions and careful handling, making it ideal for small to medium-scale laboratory synthesis.

-

Catalytic Hydrogenation (e.g., H₂/Raney Nickel): This method is often preferred for industrial-scale synthesis due to lower cost, improved safety, and easier workup.[5] The addition of ammonia is frequently required to suppress the formation of secondary and tertiary amine byproducts.[5]

Detailed Experimental Protocol: LAH Reduction

This protocol describes a laboratory-scale synthesis via the reduction of 3-(furan-2-yl)propanenitrile using Lithium Aluminum Hydride (LAH).

Objective: To prepare 3-(Furan-2-yl)propan-1-amine from 3-(furan-2-yl)propanenitrile.

Materials:

-

3-(furan-2-yl)propanenitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Reagent Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of LAH (1.5 equivalents). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 3-(furan-2-yl)propanenitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension over 1 hour, maintaining the temperature at 0 °C. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitrile.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed.

-

Work-up (Fieser Method): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams. Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily removed by filtration, simplifying purification.

-

Purification: The resulting slurry is stirred for 30 minutes, then the solid is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(Furan-2-yl)propan-1-amine. Further purification can be achieved by distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 3-(Furan-2-yl)propan-1-amine.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the three furan protons (typically between 6.0-7.5 ppm), and three multiplets for the propyl chain protons: a triplet near 2.7 ppm (for the -CH₂- adjacent to the furan ring), a multiplet near 1.8 ppm (for the central -CH₂-), and a triplet near 2.8 ppm (for the -CH₂- adjacent to the amine). A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum should display 7 distinct carbon signals. Four signals would correspond to the furan ring carbons (in the aromatic region, ~105-155 ppm), and three signals would appear in the aliphatic region (~25-45 ppm) for the propyl chain carbons.[1]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would likely involve the loss of the amine group and characteristic fragmentation of the furan ring.[1]

Applications in Medicinal Chemistry and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[6] Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

3-(Furan-2-yl)propan-1-amine serves as a versatile starting material for accessing novel derivatives. For instance, studies have shown that related 3-aryl-3-(furan-2-yl)propanoic acids exhibit significant antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus.[6] The propylamine moiety of the title compound provides a key attachment point for building such structures or for coupling to other pharmacophores. Its primary amine can be readily functionalized to form amides, sulfonamides, ureas, and other groups, enabling the exploration of a vast chemical space in lead optimization campaigns.

Safety, Handling, and Storage

As a primary amine and combustible liquid, 3-(Furan-2-yl)propan-1-amine requires careful handling.

-

Hazards: The compound is classified as a combustible liquid. It is reported to cause skin irritation and serious eye damage and may cause respiratory irritation.[1][2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition. Recommended storage is often under an inert atmosphere at 2-8°C.

Conclusion

3-(Furan-2-yl)propan-1-amine is a valuable heterocyclic building block with a compelling combination of structural and chemical properties. Its synthesis is accessible through well-established methods like nitrile reduction, and its structure offers multiple handles for chemical modification. The proven biological relevance of the furan scaffold makes this compound and its derivatives highly attractive for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents. This guide provides the foundational knowledge required to confidently handle, synthesize, and strategically employ this versatile molecule in advanced research applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 179114, 3-(Furan-2-yl)propan-1-amine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2921616, 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. Available from: [Link].

-

Al-Mughaid, H., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4567. Available from: [Link].

-

PubChemLite. 3-(furan-2-yl)propan-1-amine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7852, Propylamine. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68969, Propylamine, 3-(2'-fluoroethoxy)-. Available from: [Link].

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link].

-

MySkinRecipes. 3-((Furan-2-ylmethyl)amino)propanenitrile. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1593379, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. Available from: [Link].

-

Organic Chemistry Portal. Nitrile to Amine - Common Conditions. Available from: [Link].

-

Wikipedia. Propylamine. Available from: [Link].

Sources

- 1. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - 3-(furan-2-yl)propan-1-amine (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Furan-2-yl)propan-1-amine (CAS 4428-38-0): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)propan-1-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The furan moiety is a privileged scaffold in numerous biologically active compounds, and the presence of a primary amine on a propyl linker offers a key vector for molecular elaboration.[1][2] This document details the physicochemical and spectral properties of 3-(Furan-2-yl)propan-1-amine, outlines robust synthetic protocols for its preparation, discusses its chemical reactivity, and explores its current and potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction and Nomenclature

3-(Furan-2-yl)propan-1-amine is an organic compound featuring a furan ring connected to a propan-1-amine backbone.[3] The unique electronic and conformational properties of the furan ring, coupled with the nucleophilic primary amine, make this molecule a valuable intermediate for the synthesis of a diverse range of more complex structures.[1] Its potential biological activities, including interactions with monoamine oxidase and potential anticancer properties, are areas of growing interest.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(furan-2-yl)propan-1-amine |

| CAS Number | 4428-38-0 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Synonyms | 3-(2-Furyl)propan-1-amine, 3-(2-furyl)propylamine, Furanpropanamine |

Physicochemical and Spectral Properties

Understanding the fundamental properties of 3-(Furan-2-yl)propan-1-amine is crucial for its effective use in research and development.

Physicochemical Properties

The following table summarizes key computed and experimentally observed physicochemical properties.

Table 2: Physicochemical Properties of 3-(Furan-2-yl)propan-1-amine

| Property | Value | Source |

| Appearance | Pale yellow oil (Expected) | [1] |

| Boiling Point | ~250-260 °C (decomposes, Estimated) | [1] |

| Solubility | Soluble in water, methanol, ethanol, DMSO (Estimated) | [1] |

| pKa (amine) | ~9.5 (Estimated) | [1] |

| XLogP3 | 1.1 | [4] |

| Topological Polar Surface Area | 39.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of 3-(Furan-2-yl)propan-1-amine.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the four unique carbons of the furan ring and the three carbons of the propyl chain. The chemical shifts would be influenced by the heteroatom and the amine group.

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 125.08406 Da.[5] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 125 and a protonated molecular ion peak ([M+H]⁺) at m/z 126.[5] Fragmentation patterns would likely involve cleavage of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aliphatic and aromatic components, and C-O-C stretching characteristic of the furan ring.

Synthesis of 3-(Furan-2-yl)propan-1-amine

The synthesis of 3-(Furan-2-yl)propan-1-amine can be efficiently achieved through the reduction of a suitable precursor, most commonly 3-(furan-2-yl)propanenitrile. Two primary, robust methods are detailed below: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation using Raney Nickel.

Caption: Synthetic workflow for 3-(Furan-2-yl)propan-1-amine.

Synthesis of the Precursor: 3-(Furan-2-yl)propenoic Acid

A common precursor for the nitrile is the corresponding propenoic acid, which can be synthesized via a Knoevenagel condensation.

Protocol 1: Synthesis of 3-(Furan-2-yl)propenoic Acid [6]

-

Reaction Setup: In a round-bottom flask, add furan-2-carbaldehyde (1.0 eq) and malonic acid (1.0 eq) to pyridine (as solvent).

-

Catalysis: Add a catalytic amount of piperidine dropwise to the mixture.

-

Reaction Conditions: Heat the mixture to 115 °C and stir for 4 hours.

-

Work-up: Pour the reaction mixture into water and acidify with aqueous HCl to a pH of 5-6 to precipitate the product.

-

Purification: Filter the precipitate and wash with water to yield 3-(furan-2-yl)propenoic acid.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

This method is highly effective for the reduction of nitriles to primary amines.[7][8]

Caption: Step-by-step protocol for LAH reduction.

Protocol 2: LAH Reduction of 3-(Furan-2-yl)propanenitrile [9]

-

Reaction Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(furan-2-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (1 volume relative to LAH), 15% aqueous sodium hydroxide (1 volume), and then water (3 volumes) to quench the excess LAH.

-

Work-up: Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Separate the layers of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Raney Nickel

This method offers a milder alternative to LAH reduction and is suitable for larger-scale synthesis.[10][11]

Protocol 3: Raney Nickel Catalyzed Hydrogenation [10][12]

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol or methanol) several times by decantation.

-

Reaction Setup: Add a solution of 3-(furan-2-yl)propanenitrile in the chosen solvent to the prepared catalyst. For improved results, the solvent can be saturated with ammonia.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 40-50 psi). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Chemical Reactivity and Synthetic Applications

3-(Furan-2-yl)propan-1-amine possesses two key reactive sites: the nucleophilic primary amine and the electron-rich furan ring. This dual reactivity allows for a wide range of chemical transformations.

Reactions of the Amino Group

The primary amine can undergo a variety of standard transformations:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[13][14]

-

Cyclization Reactions: The amino group can participate in cyclization reactions to form various heterocyclic structures, such as oxazolidinones when reacted with phosgene or its equivalents.[1]

Reactions of the Furan Ring

The furan ring is susceptible to electrophilic substitution, primarily at the 5-position. However, the furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization.[3]

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the furan ring, though milder conditions are often required compared to benzene.

-

Hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic conditions, often requiring more forcing conditions than the reduction of the nitrile group.

Caption: Reactivity profile of 3-(Furan-2-yl)propan-1-amine.

Applications in Drug Discovery and Development

The furan scaffold is a constituent of numerous approved drugs and biologically active natural products.[2] Compounds containing the furan ring exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] 3-(Furan-2-yl)propan-1-amine serves as a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. The primary amine provides a convenient handle for library synthesis and the introduction of pharmacophoric groups. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antibacterial activity.[6]

Safety and Handling

3-(Furan-2-yl)propan-1-amine is classified as a hazardous substance.[4]

-

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

3-(Furan-2-yl)propan-1-amine is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its dual reactivity offers numerous opportunities for the creation of diverse and complex molecular architectures. As the importance of furan-containing compounds in drug discovery continues to grow, the utility of 3-(Furan-2-yl)propan-1-amine as a key intermediate is expected to increase. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Raney Nickel Catalyst. Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Nivrutti, G. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2637. Retrieved from [Link]

-

ResearchGate. (2014). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(furan-2-yl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(furan-2-yl)propan-1-amine. Retrieved from [Link]

-

PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetrahydropyran. Coll. Vol. 3, p.794 (1955); Vol. 23, p.92 (1943). Retrieved from [Link]

-

jOeCHEM. (2020, January 16). Reducing Nitriles--Another Way to Make Aldehydes & Amines [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2022). Raney nickel synthesis for glucose hydrogenation without hydrogen gas. Retrieved from [Link]

-

MDPI. (2019). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysts, 9(12), 1013. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-VALINOL. Coll. Vol. 7, p.531 (1990); Vol. 64, p.182 (1986). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and reactivity of aminofuroxans. Retrieved from [Link]

-

Michael Evans. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Leah4sci. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Buy 3-(Furan-2-yl)propan-1-amine | 4428-38-0 [smolecule.com]

- 4. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-(furan-2-yl)propan-1-amine (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. wjarr.com [wjarr.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-(Furan-2-yl)propan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)propan-1-amine, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, discuss methods for its characterization, and explore its applications as a scaffold for novel therapeutics.

Core Molecular Attributes

3-(Furan-2-yl)propan-1-amine is an organic compound featuring a furan ring connected to a propyl amine chain.[1] The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[2][3] It often serves as a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance metabolic stability, bioavailability, and receptor-ligand interactions.[2]

The presence of a primary amine group provides a reactive handle for a wide array of chemical modifications, making this compound a valuable starting material for the synthesis of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [4][5] |

| Molecular Weight | 125.17 g/mol | [4][5] |

| IUPAC Name | 3-(furan-2-yl)propan-1-amine | [4] |

| CAS Number | 4428-38-0 | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of 3-(Furan-2-yl)propan-1-amine is most effectively and reliably achieved via a two-step sequence involving a Knoevenagel condensation followed by a chemoselective reduction. This pathway is chosen for its high efficiency, the relative accessibility of starting materials, and the robust nature of the reactions, which avoids compromising the integrity of the furan ring.

Synthetic Workflow Overview

Caption: A two-step synthesis of 3-(Furan-2-yl)propan-1-amine.

Step 1: Synthesis of 3-(Furan-2-yl)-2-cyanopropenenitrile

This initial step utilizes the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

-

Rationale: Furan-2-carbaldehyde (furfural) is an inexpensive, bio-based starting material. Malononitrile provides the carbon backbone extension and the nitrile functionalities. Piperidine is a mild base catalyst that effectively deprotonates malononitrile to generate the required nucleophile without promoting side reactions on the furan ring.

-

Experimental Protocol:

-

To a stirred solution of propanedinitrile (malononitrile) (1.0 eq) in absolute ethanol (3 mL per mmol of nitrile), add furan-2-carbaldehyde (1.0 eq).

-

Add 2-3 drops of piperidine as a catalyst.

-

Stir the reaction mixture at room temperature for 2-3 hours. A precipitate will typically form during this time.

-

Collect the crude product by filtration and wash it with a small volume of cold ethanol.

-

Recrystallize the solid from ethanol to yield pure 3-(Furan-2-yl)-2-cyanopropenenitrile.[6]

-

Step 2: Reduction to 3-(Furan-2-yl)propan-1-amine

The final step involves the complete reduction of both the carbon-carbon double bond and the two nitrile groups. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity and cleaner reaction profile compared to metal hydride reagents.

-

Rationale: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is highly effective for reducing nitriles to primary amines.[7] The presence of ammonia in the methanolic solution is critical; it suppresses the formation of secondary amine byproducts by reacting with intermediate imines, thereby favoring the desired primary amine product. This method avoids the often-vigorous quenching procedures required for reagents like Lithium Aluminum Hydride (LAH).

-

Experimental Protocol:

-

In a suitable hydrogenation vessel, add Raney Nickel catalyst (~10% w/w of the substrate) as a slurry in methanol.

-

Add a solution of 3-(Furan-2-yl)-2-cyanopropenenitrile (1.0 eq) in methanol containing 7-10% ammonia.

-

Seal the vessel, purge it first with nitrogen and then with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(Furan-2-yl)propan-1-amine.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR provides detailed information about the molecular structure.[8][9] The expected chemical shifts are based on the distinct electronic environments of the protons and carbons in the molecule.[10][11]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.30 (dd) | H5 (Furan) |

| ~6.25 (dd) | H4 (Furan) |

| ~6.00 (d) | H3 (Furan) |

| ~2.75 (t) | -CH₂- (alpha to Furan) |

| ~2.65 (t) | -CH₂- (alpha to Amine) |

| ~1.80 (quint) | -CH₂- (beta) |

| ~1.40 (br s) | -NH₂ |

Note: Spectra are typically run in CDCl₃. Chemical shifts are approximate and may vary slightly based on solvent and concentration. The amine protons (-NH₂) often appear as a broad singlet and can be exchanged with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-(Furan-2-yl)propan-1-amine (C₇H₁₁NO), the expected monoisotopic mass is 125.0841 Da.[4] Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 126.0919, corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer properties.[2][12][13] 3-(Furan-2-yl)propan-1-amine is a particularly valuable building block for exploring new chemical space in these areas.

Scaffold for Monoamine Oxidase (MAO) Inhibitors

A significant area of interest is the development of inhibitors for Monoamine Oxidases (MAO-A and MAO-B).[1] These enzymes are responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibitors of MAO are established treatments for depression and neurodegenerative disorders such as Parkinson's disease.[14]

Numerous studies have shown that furan-containing molecules can act as potent and selective MAO inhibitors.[15][16] The 3-(Furan-2-yl)propan-1-amine scaffold provides an ideal starting point for synthesizing analogs that can probe the active site of MAO enzymes. The propyl chain offers conformational flexibility, while the primary amine can be functionalized to introduce groups that enhance binding affinity and selectivity.

Caption: Role of MAO in neurotransmitter degradation and its inhibition.

Intermediate in Pharmaceutical Synthesis

Furan derivatives are crucial intermediates in the synthesis of blockbuster drugs. For instance, structurally related furfurylamines are key components in the synthesis of Ranitidine, a well-known histamine H₂ receptor antagonist used to treat peptic ulcers.[17][18] The synthetic utility of 3-(Furan-2-yl)propan-1-amine positions it as a valuable intermediate for accessing complex molecular architectures.

Conclusion

3-(Furan-2-yl)propan-1-amine is a molecule of considerable strategic importance for drug discovery and development. Its straightforward and scalable synthesis, combined with the proven pharmacological relevance of the furan scaffold, makes it an attractive starting point for generating novel compounds with potential therapeutic value. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

-

Pharmacological activity of furan derivatives. avensonline.org. Available at: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. nanobioletters.com. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. ijabbr.com. Available at: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

-

Selected furanochalcones as inhibitors of monoamine oxidase. ResearchGate. Available at: [Link]

-

Selected furanochalcones as inhibitors of monoamine oxidase. PubMed. Available at: [Link]

-

Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. Available at: [Link]

-

An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. MDPI. Available at: [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for Biotechnology Information. Available at: [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Center for Biotechnology Information. Available at: [Link]

-

3-(Furan-2-yl)propan-1-amine | C7H11NO. PubChem. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Available at: [Link]

-

29.10 ¹³C NMR Spectroscopy. eCampusOntario Pressbooks. Available at: [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

Sources

- 1. Buy 3-(Furan-2-yl)propan-1-amine | 4428-38-0 [smolecule.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scispace.com [scispace.com]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. ijabbr.com [ijabbr.com]

- 14. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selected furanochalcones as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ranitidine synthesis - chemicalbook [chemicalbook.com]

The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, represents a cornerstone in medicinal chemistry. Its unique stereoelectronic properties and synthetic tractability have established it as a "privileged scaffold," leading to the development of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of furan derivatives, with a primary focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights to facilitate the discovery and development of novel furan-based therapeutics.

Introduction: The Furan Ring as a Versatile Pharmacophore

The furan nucleus is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[1] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it an attractive component in drug design.[2] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles. The biological activities of furan derivatives are extensive, ranging from antimicrobial and anti-inflammatory to anticancer, antiviral, and enzyme inhibition.[3][4] This guide will provide a detailed examination of three key therapeutic areas where furan derivatives have shown significant promise.

Antimicrobial Activity of Furan Derivatives

Furan-containing compounds have a long history of use as antimicrobial agents, with nitrofurans being a notable class.[5] Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, has made them valuable therapeutic options.[1]

Mechanism of Action

The antimicrobial action of many furan derivatives, particularly nitrofurans, is contingent on the enzymatic reduction of the nitro group within the microbial cell. This process generates highly reactive electrophilic intermediates that can induce a cascade of cytotoxic events.[6]

-

Inhibition of Bacterial Enzymes and DNA Damage: Bacterial nitroreductases catalyze the reduction of the 5-nitro group on the furan ring. The resulting reactive species are non-specific in their targets and can covalently modify a wide range of cellular macromolecules, including ribosomal proteins, enzymes involved in intermediary metabolism (e.g., pyruvate dehydrogenase, citrate synthase), and DNA.[7] This disruption of essential cellular processes and damage to genetic material ultimately leads to bacterial cell death.[2]

-

Interference with Quorum Sensing: Emerging evidence suggests that some furanone derivatives can act as antagonists of bacterial quorum sensing (QS).[8] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with QS signaling, these furan derivatives can inhibit biofilm formation and attenuate bacterial virulence, rendering the pathogens more susceptible to host immune responses and conventional antibiotics.[9][10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of furan derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Furan Derivative Class | Specific Derivative | Test Organism | MIC (µg/mL) |

| Nitrofurans | Nitrofurantoin | Staphylococcus aureus | 1.5625[11] |

| Methicillin-resistant S. aureus (MRSA) | 1[11] | ||

| Furazolidone | Escherichia coli | 16[11] | |

| Naphthofurans | (Z)-4-(hydroxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 9.7 - 19.5[11] |

| (Z)-4-(acetoxyimino)naphtho[1,2-b]furan-5(4H)-one | MRSA | 2.4 - 9.7[11] | |

| Furanones | Furanone Derivative F131 | S. aureus (clinical isolates) | 8 - 16[8] |

| 2(5H)-Furanone Sulfone 26 | S. aureus | 8[11] | |

| Bacillus subtilis | 8[11] | ||

| Furan-Propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64[7] |

| Dibenzofurans | Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512[12] |

Experimental Protocols

This protocol outlines the synthesis of nitrofurantoin via the condensation of 1-aminohydantoin and 5-nitro-2-furaldehyde diacetate.[13]

Step 1: Synthesis of 1-Aminohydantoin Hydrochloride

-

Prepare a solution of hydrazinoacetic acid in water.

-

Add potassium cyanate (KCNO) to the solution and stir at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to induce cyclization to 1-aminohydantoin hydrochloride.

-

Cool the mixture and collect the precipitated product by filtration.

Step 2: Synthesis of 5-Nitro-2-furaldehyde Diacetate

-

Suspend 2-furaldehyde in a mixture of acetic anhydride and acetic acid.

-

Cool the mixture in an ice bath and slowly add nitric acid while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed at room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the 5-nitro-2-furaldehyde diacetate by filtration and wash with water.

Step 3: Condensation to form Nitrofurantoin

-

Dissolve 1-aminohydantoin hydrochloride in a mixture of water and ethanol.

-

Add 5-nitro-2-furaldehyde diacetate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature. The nitrofurantoin product will precipitate.

-

Collect the yellow crystalline product by filtration, wash with ethanol and water, and dry.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a furan derivative against a specific microorganism.[14][15]

-

Preparation of Stock Solution: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the furan derivative that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of human diseases. Furan derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[16]

Mechanism of Action

The anti-inflammatory effects of furan derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate critical signaling cascades.[1]

-

Inhibition of Cyclooxygenase (COX) Enzymes: Many furan derivatives, particularly diarylfuranones, are potent and selective inhibitors of COX-2.[3] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[17]

-

Modulation of NF-κB and MAPK Signaling Pathways: The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[1] Upon activation by inflammatory stimuli, these pathways trigger the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several furan derivatives have been shown to inhibit the activation of NF-κB and modulate the MAPK cascade, thereby suppressing the production of inflammatory mediators.[1][18]

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of furan derivatives is often assessed by their half-maximal inhibitory concentration (IC50) against specific enzymes or cellular processes.

| Furan Derivative Class | Specific Derivative | Target | IC50 (µM) |

| Diaryl Furanones | DFU (a tetrasubstituted furanone) | COX-2 | 0.041[17] |

| COX-1 | >50[17] | ||

| Methyl sulfone derivative 28 | COX-2 | 0.06[3] | |

| Naphthofuranone derivative 30 | COX-2 | 0.329[3] | |

| Thiophene Carboxamides | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29[19] |

Experimental Protocols

This protocol describes a general method for the synthesis of 2,5-diaryl substituted furans functionalized with amino acids, which have been evaluated as COX inhibitors.[20]

-

Synthesis of 1,4-diaryl-1,4-butanediones: Start with the appropriate acetophenone and perform a self-condensation reaction in the presence of a strong base like sodium hydride to yield the corresponding 1,4-diaryl-1,4-butanedione.

-

Cyclization to form the furan ring: Treat the 1,4-dione with a dehydrating agent such as phosphorus pentoxide or a strong acid to induce cyclization and formation of the 2,5-diarylfuran.

-

Functionalization with an amino acid: Convert the furan derivative to a carboxylic acid, for example, through a Vilsmeier-Haack reaction followed by oxidation. Then, couple the carboxylic acid with the desired amino acid ester using a standard peptide coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Deprotection: If necessary, remove any protecting groups from the amino acid to yield the final product.

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.[21][22]

-

Cell Culture: Use a stable cell line, such as HEK293, that has been transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivative for a predetermined time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α), to the wells.

-

Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: The inhibitory effect of the furan derivative is determined by the reduction in luciferase activity compared to the stimulated control. Calculate the IC50 value.

Anticancer Activity of Furan Derivatives

The furan scaffold is a component of numerous compounds that exhibit potent anticancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[13][23]

Mechanism of Action

Furan derivatives exert their anticancer effects by targeting multiple cellular processes that are critical for tumor growth and survival.

-

Induction of Apoptosis: A primary mechanism of action for many anticancer furan derivatives is the induction of programmed cell death, or apoptosis.[24] These compounds can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[23] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and the subsequent activation of caspases, which execute the apoptotic program.[1]

-

Cell Cycle Arrest: Furan derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest at various checkpoints, such as the G2/M phase.[23][25] By interfering with the cell cycle machinery, these compounds prevent cancer cells from dividing and proliferating.[2]

-

Inhibition of Pro-Survival Signaling Pathways: The aberrant activation of signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways is a hallmark of many cancers, promoting cell survival, proliferation, and resistance to therapy.[1][26] Several furan derivatives have been shown to inhibit these pathways, thereby sensitizing cancer cells to apoptosis and inhibiting their growth.[8][13]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Some furan derivatives have been designed to target specific RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). By inhibiting VEGFR-2, these compounds can block tumor angiogenesis and suppress tumor growth.[11][27]

Quantitative Anticancer Data

The cytotoxic and antiproliferative effects of furan derivatives against cancer cells are typically expressed as IC50 values.

| Furan Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |

| Benzo[b]furans | Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057[26] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051[26] | |

| Furan-based Triazinone | N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96[23] |

| Furan-based Pyridine Carbohydrazide | Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06[23] |

| Bis-2(5H)-furanone | Compound 4e | C6 (Glioma) | 12.1[25] |

| Furopyrimidines | Compound 7b | A549 (Lung) | 6.66[11] |

| HT-29 (Colon) | 8.51[11] | ||

| VEGFR-2 Inhibitors | Compound 7b | VEGFR-2 | 0.0425[11] |

| Compound 4c | VEGFR-2 | 0.0571[11] | |

| Compound 7c | VEGFR-2 | 0.0525[11] |

Experimental Protocols

This protocol provides a general method for the synthesis of furan-based carboxamides, a class of compounds that has shown promising anticancer activity.[7]

-

Starting Material: Begin with a substituted 2-furoic acid.

-

Acid Chloride Formation: Convert the furoic acid to its corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

-

Amide Coupling: React the furoyl chloride with a desired amine in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or tetrahydrofuran (THF).

-

Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final furan-based carboxamide.

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[9][28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the furan derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Conclusion and Future Perspectives

The furan ring has unequivocally established itself as a versatile and valuable scaffold in medicinal chemistry. The diverse biological activities of its derivatives, spanning antimicrobial, anti-inflammatory, and anticancer applications, highlight the immense potential for the development of novel therapeutics. The ability to fine-tune the properties of furan-containing molecules through synthetic modifications offers a powerful tool for optimizing efficacy and safety.

Future research in this field should continue to focus on several key areas:

-

Elucidation of Novel Mechanisms: While significant progress has been made in understanding the mechanisms of action of furan derivatives, further investigation into their molecular targets and signaling pathways will be crucial for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential for identifying the key structural features that govern the biological activity of furan derivatives, enabling the design of more potent and selective compounds.

-

Development of Drug Delivery Systems: The formulation of furan derivatives into advanced drug delivery systems can improve their bioavailability, target specificity, and therapeutic index.

-

Exploration of New Therapeutic Areas: The broad biological activity of furan derivatives suggests that their therapeutic potential may extend beyond the areas covered in this guide. Further screening and evaluation in other disease models are warranted.

References

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available from: [Link]

-

Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. ACS Publications. Available from: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available from: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Institutes of Health. Available from: [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. National Institutes of Health. Available from: [Link]

-

Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. PubMed. Available from: [Link]

-

Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available from: [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. National Institutes of Health. Available from: [Link]

-

Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. PubMed. Available from: [Link]

-

Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health. Available from: [Link]

-

Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Semantic Scholar. Available from: [Link]

-

The Effect of Furanocoumarin Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells. National Institutes of Health. Available from: [Link]

-

Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. PubMed. Available from: [Link]

-

A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. National Institutes of Health. Available from: [Link]

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Available from: [Link]

-

Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. PubMed. Available from: [Link]

-

Use of the quorum sensing inhibitor furanone C-30 to interfere with biofilm formation by Streptococcus mutans and its luxS mutant strain. PubMed. Available from: [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. National Institutes of Health. Available from: [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. Available from: [Link]

-

Application of furan derivative in medicinal field. ResearchGate. Available from: [Link]

-

Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. J-Stage. Available from: [Link]

-

Broth microdilution. Wikipedia. Available from: [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Available from: [Link]

-

Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available from: [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. National Institutes of Health. Available from: [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. National Institutes of Health. Available from: [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available from: [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. MDPI. Available from: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. Available from: [Link]

-

MIC and ECOFF values of various antibiotics against MSSA,... ResearchGate. Available from: [Link]

-

NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Bioinformation. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]